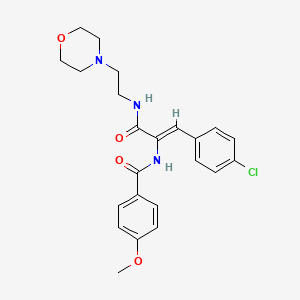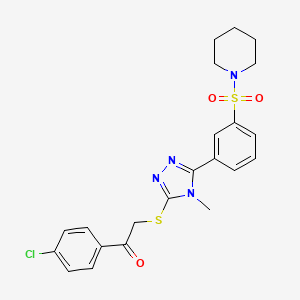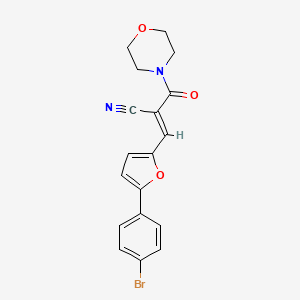![molecular formula C6H7N3O2 B2649909 (1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2248365-84-4](/img/structure/B2649909.png)
(1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3R,4R)-3-Azidobicyclo[210]pentane-1-carboxylic acid is a unique and structurally intriguing compound It features a bicyclic framework with an azido group and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid typically involves the transformation of a suitable precursor through azidation and subsequent functional group modifications. One common method involves the use of diphenyl phosphorazidate (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to convert hydroxyl groups to azides . This method is efficient and widely used in the synthesis of azido compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of azides.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Cycloaddition Reactions: Formation of triazole-containing compounds.
Reduction Reactions: Formation of amine derivatives.
科学研究应用
(1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the development of advanced materials with unique properties.
作用机制
The mechanism of action of (1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which can interact with biological targets. Additionally, the compound’s carboxylic acid group can form hydrogen bonds and ionic interactions with molecular targets, influencing its biological activity.
相似化合物的比较
Similar Compounds
1-Azabicyclo[1.1.0]butane: A structurally similar compound with a nitrogen atom at one bridgehead.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
Uniqueness
(1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of both an azido and a carboxylic acid group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic and medicinal chemistry.
属性
IUPAC Name |
(1S,3R,4R)-3-azidobicyclo[2.1.0]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-8-4-2-6(5(10)11)1-3(4)6/h3-4H,1-2H2,(H,10,11)/t3-,4+,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOGUZBKESRKQL-RPDRRWSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CC2N=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(C[C@H]2N=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
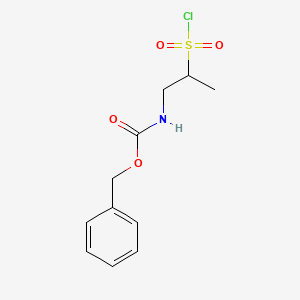
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]prop-2-enamide](/img/structure/B2649829.png)
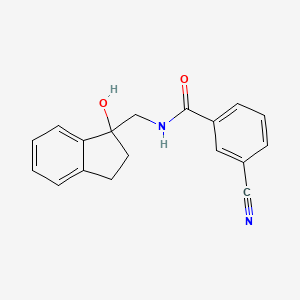
![1'-[3-(3-bromo-4-methoxyphenyl)propanoyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2649833.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1H-indole-6-carboxamide](/img/structure/B2649835.png)
![N-(2-bromo-4-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2649836.png)
